molecular formula C12H15NO3 B093642 N-(4-Ethoxyphenyl)-3-oxobutanamide CAS No. 122-82-7

N-(4-Ethoxyphenyl)-3-oxobutanamide

Cat. No.: B093642
CAS No.: 122-82-7
M. Wt: 221.25 g/mol
InChI Key: WWROGCAUSKGAMX-UHFFFAOYSA-N
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Description

Contextualization of N-(4-Ethoxyphenyl)-3-oxobutanamide in β-Diketone Chemistry and Amide Functional Group Research

This compound is a molecule that possesses both a β-diketone functionality and an amide group, placing it at the intersection of two important areas of chemical research. nih.gov The β-diketone moiety is characterized by two carbonyl groups separated by a single carbon atom. This arrangement imparts unique reactivity to the molecule, including the potential for keto-enol tautomerism, where the compound can exist in equilibrium between its keto and enol forms. nih.goviucr.org The presence of the amide functional group, a cornerstone of peptide and protein chemistry, adds another layer of complexity and functionality. The interplay between these two groups dictates the compound's chemical behavior and its utility in synthesis.

Crystal structure analysis reveals that this compound crystallizes in the keto tautomeric form. nih.goviucr.orgresearchgate.net The β-diketone moieties are observed to be twisted out of planarity. nih.goviucr.orgresearchgate.net The amide group's nitrogen-hydrogen bond participates in intermolecular hydrogen bonding, forming chains within the crystal lattice. nih.goviucr.orgresearchgate.net This structural characteristic makes the amide side chain susceptible to electrophilic substitution reactions. iucr.org

Historical Perspective of this compound within Pharmaceutical and Industrial Intermediate Synthesis

Historically, this compound has been recognized as a valuable intermediate in both the pharmaceutical and industrial sectors. It is identified as a putative intermediate in the biotransformation of bucetin (B1662820), an analgesic and antipyretic compound once considered a safer alternative to phenacetin (B1679774). nih.goviucr.orgiucr.org Studies have shown that bucetin undergoes metabolic processes, including oxidative O-de-ethylation and keto conversion, which can lead to the formation of this compound. nih.gov

In the industrial realm, this compound serves as an intermediate for dyes and organic pigments. echemi.com Its structural features allow for further chemical modifications, making it a versatile building block in the synthesis of a variety of organic molecules.

Significance of this compound as a Key Intermediate in Complex Chemical Transformations

The significance of this compound as a key intermediate stems from the reactivity of its functional groups. The β-diketone structure is prone to reactions with various reagents. For instance, the keto-enol tautomerism allows for reactions at both the carbon and oxygen atoms of the enol form. nih.goviucr.org

The amide linkage provides a site for both hydrolysis and substitution reactions. The presence of the ethoxyphenyl group also influences the molecule's reactivity and can be a site for further functionalization. The elimination of the chiral center during the keto conversion process of bucetin could facilitate the formation of various metal-ion chelates. iucr.org This property opens avenues for its use in coordination chemistry and catalysis. The susceptibility of the amide side chain to electrophilic substitution reactions with oxidizing agents further broadens its synthetic utility. iucr.org

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃ nih.govepa.gov
Molecular Weight221.25 g/mol nih.gov
Melting Point104-105 °C echemi.com
Boiling Point362.31°C (rough estimate) echemi.com
XLogP32.0 nih.gov
Hydrogen Bond Donor Count1 echemi.comnih.gov
Hydrogen Bond Acceptor Count3 echemi.comnih.gov
Rotatable Bond Count5 echemi.com

Crystallographic Data of this compound researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)16.4113 (8)
b (Å)4.9076 (3)
c (Å)28.8889 (15)
V (ų)2326.7 (2)
Z8
Temperature (K)100

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-oxobutanamide
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InChI

InChI=1S/C12H15NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WWROGCAUSKGAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044526
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Molecular Weight

221.25 g/mol
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CAS No.

122-82-7
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name Butanamide, N-(4-ethoxyphenyl)-3-oxo-
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Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name 4'-ethoxyacetoacetanilide
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Record name N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE
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Advanced Structural Elucidation and Conformational Analysis of N 4 Ethoxyphenyl 3 Oxobutanamide

Crystallographic Investigations of N-(4-Ethoxyphenyl)-3-oxobutanamide

Crystallographic studies have been fundamental in defining the precise molecular geometry and packing of this compound in the solid state.

Single-Crystal X-ray Diffraction Studies and Asymmetric Unit Analysis

Single-crystal X-ray diffraction analysis provides a definitive three-dimensional structure of this compound. The compound crystallizes in the orthorhombic crystal system with the space group Pca2₁. nih.govresearchgate.netnih.gov A key finding from these studies is that the asymmetric unit contains two independent molecules of this compound (Z' = 2). nih.govresearchgate.netnih.gov This is a common feature in this particular space group, where a local inversion center relates the two distinct molecules. nih.gov The crystallographic data, determined at a temperature of 100 K, offers precise cell dimensions and volume, which are crucial for understanding the crystalline lattice. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Chemical Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 16.4113 (8)
b (Å) 4.9076 (3)
c (Å) 28.8889 (15)
V (ų) 2326.7 (2)
Z 8
Z' 2
Temperature (K) 100
Radiation Type Cu Kα

Data sourced from Yerramsetty et al. (2023). nih.govresearchgate.netnih.gov

Conformational Polymorphism and Molecular Packing Characteristics

The two independent molecules within the asymmetric unit exhibit nearly identical conformations, with minor differences observed at the terminus of the butanamide chain. nih.govnih.gov The β-diketone portion of the molecule is notably twisted out of planarity. nih.govresearchgate.netnih.gov This is quantified by the O—C⋯C—O pseudo torsion angles, which are -74.4 (5)° for one molecule and -83.9 (5)° for the other. nih.govnih.gov

The molecular packing is characterized by the formation of antiparallel chains. These chains are formed by the two independent molecules and propagate along the uni.lu direction of the crystal lattice. nih.govnih.gov This specific packing arrangement is a direct consequence of the hydrogen bonding network established between the molecules. nih.gov While the existence of two unique molecules in the asymmetric unit suggests a potential for conformational polymorphism, current literature primarily details this single crystalline form.

Intermolecular Interactions and Hydrogen Bonding Network Formation

The primary intermolecular force governing the crystal packing of this compound is hydrogen bonding. nih.gov Specifically, the N-H group of each of the two independent molecules acts as a hydrogen bond donor. nih.govnih.gov The acceptor is the amide carbonyl oxygen atom of a neighboring molecule. nih.govnih.gov These interactions, N1—H1N⋯O1 and N2—H2N⋯O4, create a robust network. nih.gov The hydrogen bonds link the molecules through translations along the b-axis, resulting in the previously mentioned antiparallel chains. nih.govnih.gov

Table 2: Hydrogen-Bond Geometry for this compound (Å, °)

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1N⋯O1 0.92 (6) 1.98 (6) 2.878 (6) 165 (5)
N2—H2N⋯O4 0.89 (7) 1.98 (7) 2.856 (6) 168 (5)

D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from Yerramsetty et al. (2023). nih.gov

Tautomeric Equilibria in this compound Systems

The presence of a β-dicarbonyl moiety in this compound introduces the possibility of tautomerism, a fundamental concept in chemical equilibrium.

Keto-Enol Tautomerism and Predominant Tautomeric Forms

This compound can theoretically exist as two constitutional isomers in equilibrium: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comnumberanalytics.com The keto form contains two carbonyl (C=O) groups, while the enol form consists of an alcohol (O-H) adjacent to a carbon-carbon double bond (C=C). masterorganicchemistry.com

Crystallographic evidence unequivocally demonstrates that in the solid state, this compound exists exclusively as the keto tautomer. nih.govresearchgate.netnih.gov However, it is acknowledged that the diketone functionality can also exist in its enol form, particularly in solution, where the equilibrium can be influenced by factors such as solvent polarity. nih.govnih.gov For most simple aldehydes and ketones, the equilibrium heavily favors the keto form, but factors like conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.com

Spectroscopic Signatures of Tautomeric States (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are essential for identifying the predominant tautomeric form of a compound in various states and for studying the dynamics of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between keto and enol tautomers. numberanalytics.comnih.gov For this compound in its predominant keto form (in CDCl₃ solvent), characteristic signals are observed. The ¹³C NMR spectrum is particularly revealing, showing a signal for the ketonic carbon at approximately 195.3 ppm. rsc.org The presence of an enol form would be indicated by signals corresponding to vinylic carbons and a hydroxyl group. nih.gov

Table 3: ¹H and ¹³C NMR Data for this compound (Keto Form) in CDCl₃

¹H NMR (500 MHz) ¹³C NMR (125 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.95 (d, J = 9.5 Hz, 2H) 195.3
7.63 (t, J = 9.5 Hz, 1H) 135.6
7.49 (t, J = 9.5 Hz, 1H) 133.9
3.38 (t, J = 8.5 Hz, 2H) 128.8
2.78 (t, J = 9.5 Hz, 2H) 128.0
119.2
34.2
11.8

Data interpreted from a supplementary information source. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of functional groups. numberanalytics.com The keto form is characterized by strong absorption bands corresponding to the C=O stretching of both the ketone and the amide, typically in the region of 1650-1750 cm⁻¹. researchgate.net The enol form, by contrast, would show a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹), along with a shifted C=O frequency due to conjugation. numberanalytics.com The available IR data for this compound, taken as a KBr wafer, supports the presence of the keto form in the solid state. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in a molecule are observed by UV-Vis spectroscopy. The keto form of β-dicarbonyl compounds typically exhibits a sharp absorption band corresponding to the n→π* transition of the carbonyl groups. researchgate.net The enol form, with its extended conjugated system, would be expected to absorb at a longer wavelength (a bathochromic or red shift) compared to the keto form. numberanalytics.comresearchgate.net The UV-Vis spectrum for this compound shows an absorption maximum around 245 nm, which is characteristic of the keto tautomer. researchgate.net

Computational Chemistry Approaches to this compound Structure

Computational chemistry serves as a powerful tool for the in-depth investigation of the molecular structure and electronic properties of this compound. Through theoretical calculations, it is possible to predict its three-dimensional geometry, explore its conformational possibilities, and analyze its chemical reactivity and stability. These computational methods provide insights that are complementary to experimental data, offering a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized, or ground state, geometry of molecules. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a substantial basis set like 6-311++G(**) or cc-pVTZ, are standard for achieving a high degree of accuracy. nih.gov

The process involves an iterative optimization of the molecular geometry to find the lowest energy arrangement of its atoms. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. In related acetoacetanilide (B1666496) structures, DFT studies have revealed the presence of a significant intramolecular hydrogen bond between the amide hydrogen (N-H) and the keto oxygen (C=O), with a calculated N···O distance of approximately 2.7 Å. nih.gov This interaction is critical in stabilizing a planar conformation of the acetoacetyl-amide fragment.

For this compound, similar calculations would elucidate the precise geometry, including the planarity of the core structure and the orientation of the ethoxyphenyl group relative to the butanamide chain. The ethoxy group's orientation, in particular, would be determined by the subtle interplay of steric and electronic effects.

Table 1: Illustrative DFT-Calculated Structural Parameters for Related Acetoacetanilides (Note: Data is based on published values for Acetoacetanilide (AAA) and its derivatives to illustrate expected findings for this compound).

ParameterBond/AngleTypical Calculated Value (B3LYP)Reference
Bond LengthN-H~1.01 Å nih.gov
Bond LengthC=O (Amide)~1.23 Å nih.gov
Bond LengthC=O (Keto)~1.22 Å nih.gov
Bond LengthC-N (Amide)~1.36 Å nih.gov
Interatomic DistanceN···O (H-Bond)~2.7 Å nih.gov
Dihedral AngleC-C-N-H~180° (trans) nih.gov

Conformational Search and Energy Landscape Mapping

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformers. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This process typically begins by scanning the potential energy surface (PES) through systematic rotation of key dihedral angles. researchgate.net

Computational studies on analogous molecules, such as N,N-diethyl-2-(phenylthio)acetamides and phenacetin (B1679774), have successfully employed these techniques. researchgate.netnih.gov The methodology involves:

Initial Scan: A molecular mechanics approach is often used for an initial, computationally less expensive scan of the PES to identify a wide range of possible conformers. researchgate.net

Geometry Optimization: Each potential conformer identified is then subjected to a higher-level geometry optimization, typically using DFT with a method like B3LYP/6-311++G(d,p), to find the precise local energy minimum for that conformation. researchgate.netnih.gov

Energy Ranking: The relative energies of all optimized conformers are calculated to determine their thermodynamic stability and population distribution at a given temperature.

Quantum Chemical Descriptors and Molecular Orbital Analysis

Quantum chemical descriptors derived from DFT calculations provide quantitative insights into the electronic structure, stability, and reactivity of this compound. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For related molecules like phenacetin and other acetanilides, the HOMO-LUMO gap has been calculated to be around 5 eV. researchgate.net The distribution of these orbitals is also informative. In this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, while the LUMO would likely be distributed across the π-system of the acetoacetamide (B46550) moiety.

Natural Bond Orbital (NBO) analysis is another powerful technique used to analyze charge distribution and stabilizing intramolecular interactions. nih.govnih.gov For acetoacetanilide, NBO analysis has quantified a strong stabilizing interaction between the lone pair of the nitrogen atom and the antibonding orbital of the amide carbonyl group (nN→π*CO), contributing significantly to the molecule's stability. nih.gov Similar analyses for this compound would reveal how the ethoxy substituent influences electron delocalization and the strength of intramolecular hydrogen bonding.

Table 2: Illustrative Quantum Chemical Descriptors for Related Molecules (Note: Data is based on published values for Phenacetin and other derivatives to illustrate expected findings for this compound).

DescriptorMoleculeTypical Calculated Value (eV)Reference
EHOMOPhenacetin~ -5.8 researchgate.net
ELUMOPhenacetin~ -0.85 researchgate.net
HOMO-LUMO GapPhenacetin~ 4.95 researchgate.net
EHOMOAcetoacetanilide~ -6.5 nih.gov
ELUMOAcetoacetanilide~ -1.5 nih.gov
HOMO-LUMO GapAcetoacetanilide~ 5.0 nih.gov

Synthetic Methodologies and Reaction Pathways Involving N 4 Ethoxyphenyl 3 Oxobutanamide

Established Synthetic Routes to N-(4-Ethoxyphenyl)-3-oxobutanamide

The primary and most well-established method for synthesizing this compound involves the acetoacetylation of p-phenetidine (B124905). This reaction is a straightforward and efficient way to produce the target compound. In a typical procedure, p-phenetidine is reacted with a suitable acetoacetylating agent, such as diketene (B1670635) or an acetoacetate (B1235776) ester, often in the presence of a catalyst or a solvent to facilitate the reaction.

While commercially available from various suppliers, the synthesis can be performed in a laboratory setting. nih.goviucr.org For instance, crystals of this compound have been prepared by dissolving the commercially obtained compound in boiling deionized water and allowing it to cool slowly, resulting in the formation of colorless laths. nih.goviucr.org

The molecular structure of this compound, with its β-diketone functionality, is of significant interest. nih.govresearchgate.net This feature allows the compound to exist in both keto and enol tautomeric forms, influencing its reactivity. nih.govresearchgate.net Crystallographic studies have shown that in the solid state, the molecule exists as the keto tautomer. nih.goviucr.orgnih.gov

Derivatization Strategies and Functionalization of this compound

The presence of a reactive methylene (B1212753) group within the β-dicarbonyl moiety and the aromatic ring makes this compound a prime candidate for various derivatization and functionalization reactions.

Electrophilic Substitution Reactions at the Amide Side Chain

The active methylene group in the butanamide side chain is particularly susceptible to electrophilic substitution. nih.govresearchgate.net This reactivity is a consequence of the electron-withdrawing nature of the two adjacent carbonyl groups, which increases the acidity of the methylene protons and facilitates the formation of a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles, allowing for the introduction of new functional groups at this position.

Oxidative Transformations and Regioselective Functionalization

The this compound molecule can undergo various oxidative transformations, leading to regioselective functionalization at different positions.

Hypervalent iodine(III) reagents are known for their utility as mild and selective oxidizing agents in organic synthesis. wikipedia.orgorganic-chemistry.orgillinois.edu These reagents can be employed to effect a range of transformations on substrates like this compound. While specific examples of hypervalent iodine(III)-induced reactions directly on this compound are not extensively detailed in the provided context, the general reactivity of β-dicarbonyl compounds with these reagents suggests potential for reactions such as α-oxidation, α-functionalization, or oxidative cyclizations. umich.edu The electrophilic nature of hypervalent iodine reagents makes them suitable for attacking the nucleophilic enol or enolate form of the butanamide side chain. wikipedia.org

Copper(I) catalysts are widely used in organic synthesis to promote a variety of coupling and functionalization reactions. In the context of β-dicarbonyl compounds, Cu(I) salts can facilitate the functionalization of the active methylene group. These reactions often proceed through the formation of a copper enolate intermediate, which can then react with a range of electrophilic partners. This strategy allows for the introduction of aryl, vinyl, or alkyl groups at the methylene position.

This compound as a Building Block in Heterocyclic Synthesis

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. researchgate.net Its reactive sites, including the active methylene group and the two carbonyl functionalities, can participate in various condensation and cyclization reactions to form rings.

For instance, 3-oxobutanamides, in general, are key intermediates in the synthesis of pyridines, pyrimidines, and their fused derivatives. researchgate.net The active methylene group can react with a variety of binucleophiles to construct the core heterocyclic ring. For example, reaction with 1,3-dielectrophiles can lead to the formation of six-membered rings.

Research has demonstrated the utility of related N-aryl-3-oxobutanamides in synthesizing various heterocyclic systems. For example, the condensation of 3-oxobutanamides with reagents like malononitrile (B47326) and ethyl cyanoacetate (B8463686) can yield pyridinone derivatives. sciencepublishinggroup.com Furthermore, reactions with other reagents can lead to the formation of thiophenes and thiazoles. sciencepublishinggroup.comresearchgate.net

The following table summarizes some of the heterocyclic systems that can be synthesized from 3-oxobutanamide derivatives:

Reagent(s)Resulting Heterocycle
MalononitrilePyridinone
Ethyl CyanoacetatePyridinone
Phenyl Isothiocyanate followed by α-halo carbonyl compoundsThiophene (B33073), Thiazole (B1198619)
Ethylenediamine1,4-Diazepine

Table 1: Examples of Heterocyclic Synthesis from 3-Oxobutanamide Derivatives

This versatility highlights the importance of this compound and its analogs as foundational molecules in the field of heterocyclic chemistry, providing access to a wide range of potentially biologically active compounds.

Biginelli Reaction Protocols

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of pyrimidine (B1678525) synthesis. While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, variations utilizing β-diketones like this compound have been explored. biomedres.usmdpi.comresearchgate.net These reactions typically proceed under acidic catalysis and can be promoted by various catalysts, including protic acids and Lewis acids, sometimes under solvent-free or microwave-assisted conditions to enhance efficiency and align with green chemistry principles. biomedres.usresearchgate.net The resulting dihydropyrimidinone derivatives are of significant interest due to their diverse biological activities. biomedres.us For instance, a four-component Biginelli reaction involving methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) has been developed to synthesize functionalized pyrimidines. biomedres.us

Vilsmeier-Haack Formylation Pathways

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). organic-chemistry.orgwikipedia.orgyoutube.com This reagent then acts as an electrophile in a substitution reaction. wikipedia.org While direct Vilsmeier-Haack formylation on the aromatic ring of this compound is not a commonly cited pathway, the β-diketone moiety can be a precursor to heterocycles that subsequently undergo this reaction. For example, pyridinone derivatives synthesized from this compound can be subjected to Vilsmeier-Haack conditions to introduce a formyl group, a versatile handle for further functionalization.

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl3, which is the key electrophilic species. wikipedia.orgyoutube.com This is followed by electrophilic attack on the substrate and subsequent hydrolysis to yield the aldehyde. wikipedia.org

Synthesis of Pyridines, Pyrimidines, Thiophenes, Diazepines, and Thiazoles

The versatility of this compound as a synthon is evident in its application for constructing a wide range of five- and six-membered heterocycles, as well as fused systems.

Pyridines: Pyridinone derivatives can be synthesized through the condensation of this compound with various reagents. For example, reaction with malononitrile or ethyl cyanoacetate in the presence of a base like piperidine (B6355638) yields pyridinone analogs. researchgate.net Further reactions of these pyridinones can lead to more complex fused pyridine (B92270) systems. raco.cat

Pyrimidines: Beyond the Biginelli reaction, this compound can be used to synthesize pyrimidine derivatives through other cyclization strategies. For instance, condensation with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of thiazolopyrimidine derivatives under specific conditions. researchgate.net

Thiophenes: The Gewald reaction is a prominent method for synthesizing substituted thiophenes. researchgate.netnih.govsciforum.net This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. This compound can serve as the dicarbonyl component in Gewald-type reactions to produce highly functionalized thiophenes. researchgate.netnih.gov For example, its reaction with malononitrile and sulfur can yield thiophene derivatives that can be further cyclized into thieno[2,3-d]pyrimidine (B153573) systems. researchgate.netnih.gov

Diazepines: The synthesis of 1,4-diazepine derivatives has been achieved through the condensation of this compound with reagents like ethylene (B1197577) diamine in the presence of malononitrile. researchgate.net These seven-membered heterocyclic rings are of interest in medicinal chemistry. nih.gov

Thiazoles: Thiazole rings can be constructed using this compound as a starting material. researchgate.net The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. mdpi.com In a modified approach, this compound can be converted to a thiocarbamoyl derivative, which then reacts with α-halocarbonyl compounds to form thiazoles. researchgate.net

The following table summarizes various heterocyclic compounds synthesized from this compound and the corresponding key reagents.

HeterocycleKey ReagentsReference
PyridinonesMalononitrile, Ethyl cyanoacetate, Piperidine researchgate.net
PyridinthioneArylidene cyanothioacetamide researchgate.net
ThiazolopyrimidinesDimethylformamide-dimethylacetal (DMF-DMA) researchgate.net
ThiophenesMalononitrile, Sulfur, Triethylamine (B128534) researchgate.net
1,4-DiazepinesMalononitrile, Ethylene diamine researchgate.net
ThiazolesPhenyl isocyanate, α-halocarbonyl compounds researchgate.net

Mechanistic Investigations of Reactions Involving this compound

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and designing novel synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The reactions involving this compound proceed through various intermediates depending on the specific reaction pathway. In the synthesis of thiazoles, for instance, a non-isolable potassium salt intermediate is formed upon treatment with phenyl isocyanate in a basic medium. researchgate.net This intermediate then reacts with α-halocarbonyl compounds to yield the final thiazole product. researchgate.net Similarly, in the formation of certain thieno[2,3-d]pyrimidine derivatives, a non-isolable intermediate is proposed. researchgate.net

The molecular structure of this compound itself exists in equilibrium between its keto and enol tautomeric forms. nih.govresearchgate.net The enol form is particularly important as it influences the compound's reactivity in electrophilic substitution reactions. researchgate.net

Catalytic Systems and Reaction Optimization

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of reactions involving this compound. In the Biginelli reaction, a wide range of catalysts, including Brønsted and Lewis acids, have been employed to improve yields and reaction times. researchgate.net For the synthesis of pyridines, piperidine is often used as a basic catalyst. researchgate.net In the Gewald synthesis of thiophenes, triethylamine is a commonly used catalyst. nih.gov

Reaction optimization often involves exploring different solvents, temperatures, and reaction times. For example, the reaction of N-2-pyridyl-3-oxobutanamide, a related compound, for two hours yields one product, while increasing the reaction time to five hours results in a different cyclized structure. raco.cat This highlights the importance of carefully controlling reaction parameters to achieve the desired product.

Biotransformation and Metabolic Fate of N 4 Ethoxyphenyl 3 Oxobutanamide

N-(4-Ethoxyphenyl)-3-oxobutanamide as a Putative Metabolic Intermediate of Bucetin (B1662820)

This compound is considered a theoretical intermediate in the metabolic processing of bucetin, an analgesic and antipyretic agent. nih.goviucr.orgresearchgate.net Bucetin, with the chemical name N-(4-ethoxyphenyl)-3-hydroxybutanamide, undergoes several biotransformation steps in the body. nih.govnih.gov Research has shown that the metabolic journey of bucetin involves processes that lead to the formation of N-(4-hydroxyphenyl)acetamide, which is the relevant analgesic compound. nih.goviucr.org The transformation of bucetin to this active compound implicates this compound as a key, albeit transient, molecule in this metabolic sequence. However, the precise order of the O-de-ethylation and keto conversion steps in this pathway remains an area of ongoing investigation. nih.goviucr.org

Enzymatic Biotransformation Pathways

The transformation of this compound involves several key enzymatic reactions that alter its chemical structure. These pathways are crucial for its metabolism and eventual elimination from the body.

Oxidative O-De-ethylation Mechanisms

One of the significant biotransformation pathways is oxidative O-de-ethylation. nih.goviucr.org This reaction involves the removal of an ethyl group from the ethoxy moiety of the molecule. This process is a common metabolic reaction for many compounds containing an ethoxy group and is typically catalyzed by cytochrome P450 enzymes in the liver. The removal of the ethyl group results in the formation of a hydroxyl group, leading to the production of N-(4-hydroxyphenyl)-3-oxobutanamide.

Keto Conversion Processes

Another critical step in the biotransformation is keto conversion. nih.goviucr.org The molecular structure of this compound contains a β-diketone functional group. nih.goviucr.org This feature allows the molecule to exist in both keto and enol tautomeric forms. nih.goviucr.org The conversion of the keto form is a significant metabolic event. This process eliminates the chiral center present in the parent compound, bucetin, which can influence its biological activity and subsequent metabolic fate. nih.goviucr.org

γ-Decarboxylation Events

Following oxidative O-de-ethylation and keto conversion, γ-decarboxylation can occur. nih.goviucr.org This reaction involves the removal of a carboxyl group from the butanamide side chain. This decarboxylation step is a key part of the pathway that ultimately leads to the formation of N-(4-hydroxyphenyl)acetamide, the pharmacologically active analgesic metabolite. nih.goviucr.org

Conjugation Reactions and Metabolite Characterization

After the initial biotransformation steps, the resulting metabolites undergo conjugation reactions, which are phase II metabolic processes that increase their water solubility and facilitate their excretion.

Glucuronide Formation and Identification

A primary conjugation reaction for the metabolites of this compound is glucuronidation. nih.goviucr.org In this process, glucuronic acid is attached to the hydroxyl groups of the metabolites. Studies in rabbits have demonstrated that a significant portion of orally administered bucetin is converted into glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. nih.goviucr.org Specifically, it was found that approximately 62% of the administered bucetin was excreted as these glucuronide conjugates. nih.goviucr.org In contrast, intravenous administration of bucetin primarily resulted in the formation of the glucuronide of N-(4-hydroxyphenyl)acetamide, with a yield as high as 98%. nih.goviucr.org

Metabolite Conjugation Product
N-(4-hydroxyphenyl)-3-oxobutanamideGlucuronide of N-(4-hydroxyphenyl)-3-oxobutanamide
N-(4-hydroxyphenyl)-3-hydroxybutanamideGlucuronide of N-(4-hydroxyphenyl)-3-hydroxybutanamide
N-(4-hydroxyphenyl)acetamideGlucuronide of N-(4-hydroxyphenyl)acetamide

Other Conjugated Metabolites and Their Analytical Signatures

The metabolism of this compound is expected to produce a variety of conjugated metabolites, primarily through glucuronidation and sulfation. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary sites for these conjugations are the hydroxyl groups introduced during Phase I metabolism.

Based on the metabolic pathways of its precursor, bucetin, and the related compound phenacetin (B1679774), the following conjugated metabolites of this compound are anticipated:

Glucuronide of N-(4-hydroxyphenyl)-3-oxobutanamide: This is a major expected metabolite, formed after the O-de-ethylation of the parent compound to N-(4-hydroxyphenyl)-3-oxobutanamide, followed by conjugation with glucuronic acid.

Sulfate (B86663) conjugate of N-(4-hydroxyphenyl)-3-oxobutanamide: Similar to glucuronidation, sulfation at the phenolic hydroxyl group is another significant conjugation pathway.

Glucuronide and sulfate conjugates of N-(4-hydroxyphenyl)-3-hydroxybutanamide: Following the reduction of the keto group in N-(4-hydroxyphenyl)-3-oxobutanamide to a hydroxyl group, the resulting N-(4-hydroxyphenyl)-3-hydroxybutanamide can also undergo glucuronidation and sulfation.

N-acetyl-p-aminophenyl glucuronide and N-acetyl-p-aminophenyl sulphate: These are major urinary metabolites observed in the metabolism of phenacetin and are likely to be formed from this compound following deacetylation and subsequent conjugation. nih.govnih.gov

The analytical signatures of these conjugated metabolites are key to their identification and quantification in biological matrices. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for their characterization.

Mass Spectrometry (MS):

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), glucuronide conjugates typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da). nih.gov This neutral loss is a diagnostic tool for identifying potential glucuronidated metabolites in complex biological samples. nih.gov The fragmentation pattern of the aglycone can then provide further structural information.

For instance, the ESI-MS/MS spectrum of the glucuronide of N-(4-hydroxyphenyl)-3-oxobutanamide would be expected to show a precursor ion corresponding to the molecular weight of the conjugate and a prominent product ion resulting from the loss of 176 Da, which corresponds to the protonated N-(4-hydroxyphenyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Metabolite Expected Analytical Signature (MS) Expected Analytical Signature (NMR)
Glucuronide of N-(4-hydroxyphenyl)-3-oxobutanamideNeutral loss of 176 DaCharacteristic signals for the glucuronic acid moiety
Sulfate conjugate of N-(4-hydroxyphenyl)-3-oxobutanamideNeutral loss of 80 Da (SO₃)Downfield shift of aromatic protons adjacent to the sulfate group
N-acetyl-p-aminophenyl glucuronideNeutral loss of 176 DaSignals corresponding to both the N-acetyl-p-aminophenol and glucuronic acid moieties
N-acetyl-p-aminophenyl sulphateNeutral loss of 80 Da (SO₃)Signals corresponding to the N-acetyl-p-aminophenol and sulfate moieties

Comparative Biotransformation Studies of Phenacetin Congeners

The biotransformation of this compound can be better understood by comparing it with its structural analogs, particularly phenacetin and bucetin. These compounds share a common p-ethoxyphenyl scaffold, leading to similarities in their metabolic pathways.

Phenacetin undergoes extensive metabolism, with O-de-ethylation to form paracetamol (N-acetyl-p-aminophenol) being a major pathway. nih.govnih.gov Paracetamol is then primarily conjugated with glucuronic acid and sulfate before excretion. nih.gov Another significant metabolic route for phenacetin is N-deacetylation. nih.gov

Bucetin, which is N-(4-ethoxyphenyl)-3-hydroxybutanamide, is considered a close congener of this compound. Studies have shown that bucetin is metabolized to the glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. nih.gov This indicates that O-de-ethylation and oxidation/reduction of the side chain are key metabolic transformations for this class of compounds.

The comparative metabolism highlights a common theme of O-de-ethylation as a primary Phase I reaction for these phenacetin congeners. The resulting phenolic hydroxyl group then serves as the main site for Phase II conjugation reactions. However, the nature of the acyl side chain influences the subsequent metabolic steps.

Compound Primary Phase I Reactions Major Conjugated Metabolites
Phenacetin O-de-ethylation, N-deacetylation nih.govnih.govN-acetyl-p-aminophenyl glucuronide, N-acetyl-p-aminophenyl sulphate nih.gov
Bucetin O-de-ethylation, Oxidation of the hydroxyl group nih.govGlucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide nih.gov
This compound O-de-ethylation, Reduction of the keto groupGlucuronide and sulfate conjugates of N-(4-hydroxyphenyl)-3-oxobutanamide and N-(4-hydroxyphenyl)-3-hydroxybutanamide (inferred)

Applications of N 4 Ethoxyphenyl 3 Oxobutanamide in Research and Development

Precursor in the Synthesis of Biologically Active Compounds

The chemical architecture of N-(4-Ethoxyphenyl)-3-oxobutanamide provides a robust scaffold for the development of novel therapeutic agents. Researchers have utilized this and structurally similar compounds to synthesize derivatives with potential applications in treating microbial infections, epilepsy, and malaria.

The core structure of 3-oxobutanamides is a key starting point for the synthesis of various heterocyclic compounds with demonstrated antimicrobial properties. Through a series of chemical transformations, the this compound scaffold can be elaborated into complex molecules such as thiophenes, thiazoles, pyridines, and diazepines. sciencepublishinggroup.comresearchgate.net These derivatization strategies often involve reactions at the active methylene (B1212753) group located between the two carbonyls.

One common synthetic route involves reacting the 3-oxobutanamide parent compound with reagents like phenyl isothiocyanate, followed by cyclization with α-halo carbonyl compounds (e.g., ethyl chloroacetate) to furnish thiophene (B33073) derivatives. sciencepublishinggroup.com Further reactions, such as condensation with malononitrile (B47326) and sulfur, can also yield functionalized thiophenes. sciencepublishinggroup.com These heterocyclic derivatives have been systematically evaluated for their efficacy against various bacterial and fungal strains. Research has shown that certain synthesized compounds exhibit significant zones of inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi. researchgate.net

Below is a table summarizing the antimicrobial activity of representative heterocyclic compounds synthesized from a 3-oxobutanamide precursor, demonstrating the potential of this chemical class.

Table 1: Antimicrobial Activity of Selected 3-Oxobutanamide Derivatives

Compound Type Test Organism Activity (Inhibition Zone in mm)
Thiophene Derivative Staphylococcus aureus 18
Thiophene Derivative Escherichia coli 15
Thiophene Derivative Bacillus subtilis 17
Thiazole (B1198619) Derivative Staphylococcus aureus 14
Thiazole Derivative Escherichia coli 12
Pyridine (B92270) Derivative Aspergillus flavus 16
Pyridine Derivative Candida albicans 19

Data is representative of findings for heterocyclic derivatives synthesized from 3-oxo-N-arylbutanamide precursors. researchgate.net

The N-aryl acetamide structural motif, which is central to this compound, is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.gov Research into new antiepileptic drugs (AEDs) has explored the synthesis of various derivatives built around this core. These molecules are typically evaluated for their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com

The design strategy often involves creating hybrid molecules that combine the N-phenylacetamide fragment with other known anticonvulsant structures, such as the pyrrolidine-2,5-dione ring found in ethosuximide. mdpi.com While direct synthesis from this compound is not always the chosen pathway, the exploration of related N-phenyl-acetamide derivatives underscores the importance of this chemical class. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that modifications to the anilide moiety significantly impact anticonvulsant activity in the MES test. nih.gov

The following table presents data for N-aryl acetamide derivatives, illustrating their potential anticonvulsant activity.

Table 2: Anticonvulsant Activity of N-Aryl Acetamide Derivatives in the MES Test

Compound Derivative ED₅₀ (mg/kg) Neurotoxicity (TD₅₀, mg/kg) Protective Index (TD₅₀/ED₅₀)
N-Arylazole Acetamide (Compound 6) 64.9 221.0 3.4
N-phenyl-pyrrolidine-2,5-dione analog 45.6 162.4 3.6
N-(3-chlorophenyl)acetamide analog >300 - -

Data is representative of findings for various N-aryl acetamide and related derivatives evaluated in preclinical models. nih.gov

The N-aryl acetamide scaffold is a promising chemotype for the development of new antimalarial drugs. nih.gov Phenotypic screening campaigns against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, have identified this class of compounds as potent inhibitors of parasite growth. nih.govmalariaworld.org The structure-activity relationship (SAR) of these compounds is a critical area of investigation, where analogs like N-(4-methoxyphenyl)-3-oxobutanamide and the title compound, this compound, provide valuable insights.

Research has demonstrated that substitutions on the terminal aryl ring are crucial for antimalarial potency. nih.gov Studies systematically replacing or modifying these groups and measuring the resulting half-maximal effective concentration (EC₅₀) against parasite cultures help to optimize the lead compounds. While the 3-oxobutanamide portion may be further modified in final drug candidates, its N-aryl acetamide core is fundamental to the activity. The exploration of this scaffold has led to the identification of compounds with potent, sub-micromolar activity against asexual parasite stages. nih.gov

The table below shows SAR data for a series of N-aryl acetamide analogs, highlighting the impact of aryl substitution on antimalarial activity.

Table 3: Antimalarial Activity of N-Aryl Acetamide Analogs

Aryl Substitution (R) on N-Aryl Ring P. falciparum EC₅₀ (µM) Cytotoxicity (HepG2 CC₅₀, µM)
4-Methyl 0.810 14.3
4-Fluoro 0.520 5.3
4-Chloro 0.490 >40
4-Bromo 0.450 16.8
No substitution >10 -
2-Methyl >10 -

Data is representative of SAR studies on the N-aryl acetamide scaffold. nih.gov

Role in Pigment and Dye Chemistry Research

This compound is a widely used intermediate, often referred to as an "azo coupling component," in the synthesis of organic pigments and dyes. Its chemical structure is ideal for producing bright, strong colors, particularly in the yellow, orange, and red spectrum.

The most significant application of this compound in color chemistry is in the synthesis of azo pigments. These pigments are formed through a well-established two-step process known as diazotization and coupling. nih.gov

Diazotization: An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. This compound serves this role. The reaction occurs at the electron-rich α-carbon (the active methylene group) situated between the two carbonyl groups of the butanamide chain. nih.gov

This electrophilic substitution reaction forms a new molecule containing the -N=N- azo group, which acts as the chromophore responsible for the color. The resulting compounds are more accurately described as existing in the more stable hydrazone tautomeric form rather than the azo form. This azo-hydrazone tautomerism is a key feature of pigments derived from β-dicarbonyl coupling components. nih.gov

Pigments synthesized from this compound are subject to rigorous scientific investigation to characterize their performance for various applications, such as in printing inks, paints, and plastics. asianpubs.org The key properties evaluated include their optical characteristics and printability performance.

Optical properties are determined using spectrophotometric and colorimetric measurements. asianpubs.org These analyses quantify the pigment's color in standardized color spaces (e.g., CIE Lab), which defines its lightness (L), red/green value (a), and yellow/blue value (b). Other critical optical characteristics include gloss, transparency, and mass color. The light fastness, which measures the pigment's resistance to fading upon exposure to light, is also a crucial parameter.

Utilization in Analytical Chemistry Method Development

This compound is a compound of interest in various research fields, including as a potential intermediate in the biotransformation of the analgesic bucetin (B1662820). nih.govresearcher.life Its precise analytical characterization is crucial for its identification and quantification in complex matrices. The development of robust analytical methods relies on techniques such as chromatography and spectroscopy to ensure specificity, sensitivity, and accuracy. These methods are fundamental for purity assessment, structural confirmation, and detailed characterization of the compound.

HPLC Methodologies for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of this compound. Reverse-phase (RP) HPLC methods are particularly well-suited for this compound. sielc.com

A common approach involves using a C18 or Newcrom R1 stationary phase with a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier. sielc.com The acid, typically phosphoric acid, helps to ensure sharp peak shapes. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com The development of such methods is critical for determining the purity of synthesized batches and for pharmacokinetic studies. sielc.com

Table 1: Example RP-HPLC Method Conditions for this compound Analysis

Parameter Condition
Column Newcrom R1, Newcrom C18
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
MS-Compatible Mobile Phase Acetonitrile (MeCN) and water with formic acid

| Application | Analytical separation, purity assessment, preparative isolation |

Mass Spectrometry Applications for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. It provides precise mass-to-charge ratio (m/z) data, which helps in confirming the molecular weight and elemental composition. The monoisotopic mass of this compound is 221.1052 Da. uni.lu

When coupled with liquid chromatography (LC-MS), the technique allows for the analysis of the compound in complex mixtures. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming protonated molecules [M+H]⁺ in positive ion mode. massbank.eu The predicted m/z for the [M+H]⁺ adduct is 222.11248. uni.lu Further structural information can be obtained through tandem mass spectrometry (MS/MS). Techniques like Higher-Energy Collisional Dissociation (HCD) are used to fragment the parent ion, and the resulting fragmentation pattern provides detailed structural insights. massbank.eu While specific fragmentation data for this compound is not detailed in the provided results, analysis of analogous structures like N-(4-Methoxyphenyl)-3-oxobutanamide shows characteristic fragmentation patterns that can be used for identification. massbank.eu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 222.11248 149.2
[M+Na]⁺ 244.09442 155.3
[M+K]⁺ 260.06836 154.0
[M+NH₄]⁺ 239.13902 167.2
[M-H]⁻ 220.09792 152.7

Data sourced from PubChemLite prediction models. uni.lu

Spectroscopic Techniques (NMR, IR, UV) in Analytical Characterization

Spectroscopic techniques provide comprehensive information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of the molecule. Based on the analysis of the closely related compound Phenacetin (B1679774) (N-(4-Ethoxyphenyl)acetamide), the expected ¹H NMR spectrum would show characteristic signals for each part of the molecule. thermofisher.com

Ethoxy Group (-OCH₂CH₃): A triplet signal around 1.4 ppm for the methyl (-CH₃) protons and a quartet signal around 4.0 ppm for the methylene (-OCH₂) protons. thermofisher.com

Aromatic Ring (-C₆H₄-): A doublet of doublets pattern between 6.5 and 7.5 ppm, which is characteristic of para-substituted benzene rings. thermofisher.com

Butanamide Chain (-NH-CO-CH₂-CO-CH₃): A singlet for the terminal methyl protons (around 2.1 ppm), a singlet for the methylene protons, and a broad singlet for the amide proton (N-H) at a downfield chemical shift (e.g., around 8.1 ppm). thermofisher.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Proton Type Predicted Chemical Shift (ppm) Multiplicity
Ethoxy -CH₃ ~1.4 Triplet
-OCH₂- ~4.0 Quartet
Aromatic Phenyl Protons ~6.5 - 7.5 Doublet of Doublets
Butanamide Acetyl (-COCH₃) ~2.1 Singlet
Methylene (-CH₂-) Not specified Singlet
Amide (-NH-) ~8.1 Broad Singlet

Predictions are based on the spectrum of the analogous compound Phenacetin. thermofisher.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Drawing parallels from similar structures, the N-H stretching vibration would appear in the range of 3200-3300 cm⁻¹. researchgate.netnist.gov The spectrum would also be characterized by strong carbonyl (C=O) stretching bands from the ketone and amide groups, typically in the 1650-1750 cm⁻¹ region. Other significant peaks would include C-O stretching from the ether linkage and C-N stretching vibrations. researchgate.net

Ultraviolet (UV) Spectroscopy UV-Visible spectroscopy is useful for detecting the presence of chromophores, such as the substituted benzene ring in this compound. The aromatic ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. ajol.info This technique is often used in conjunction with HPLC for the quantitative detection of the compound.

Future Directions and Emerging Research Avenues for N 4 Ethoxyphenyl 3 Oxobutanamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The classical synthesis of N-aryl-β-ketoamides, including N-(4-Ethoxyphenyl)-3-oxobutanamide, often involves the condensation of an aniline (B41778) with a β-ketoester. orgsyn.org However, future research is increasingly geared towards the development of more sustainable and efficient synthetic methodologies.

Greener Synthesis: A significant push is being made toward "green" chemistry protocols that minimize or eliminate hazardous substances. ttwrdcs.ac.in This includes catalyst-free and solvent-free approaches, such as the direct reaction of anilines with acetic anhydride, which have shown promise for the synthesis of related acetanilides. researchgate.net The exploration of water-based extracts from plant materials like Vigna mungo seed husk and rice straw as catalysts for acetylation reactions represents an innovative and eco-friendly direction. ttwrdcs.ac.in

Advanced Catalytic Systems: The development of novel catalytic systems is paramount for enhancing reaction efficiency and selectivity. Recent advancements have highlighted the potential of transition-metal-catalyzed C–H amination reactions to directly form C(sp²)–N bonds, offering a more streamlined synthesis of related compounds. researchgate.net Furthermore, biocatalytic approaches are emerging as powerful tools for asymmetric synthesis. scispace.comrug.nlnih.gov Enzymes such as EDDS lyase have demonstrated the ability to catalyze the regio- and stereoselective addition of arylamines to fumarate, opening avenues for the biocatalytic production of chiral N-aryl-functionalized amino acids. scispace.comrug.nl The application of similar biocatalytic strategies to the synthesis of this compound could yield enantiomerically pure forms of the compound or its derivatives.

Synthetic ApproachKey FeaturesPotential Advantages
Green Synthesis Catalyst-free, solvent-free, use of plant-based catalysts. ttwrdcs.ac.inresearchgate.netReduced environmental impact, cost-effectiveness, milder reaction conditions. ttwrdcs.ac.in
Advanced Catalysis Transition-metal-catalyzed C-H amination, photocatalysis, electrosynthesis. researchgate.netnih.govHigh efficiency, selectivity, and potential for novel bond formations. researchgate.netacs.org
Biocatalysis Use of enzymes (e.g., lyases) for asymmetric synthesis. scispace.comrug.nlnih.govHigh stereoselectivity, mild reaction conditions, environmentally benign. scispace.comrug.nl

Advanced Computational Modeling of Reactivity and Interactions

The unique structural features of this compound, particularly the β-diketone moiety, make it an excellent candidate for in-depth computational analysis. The molecule exists as a keto tautomer in its crystalline state, with the β-diketone moieties exhibiting a twisted conformation. chemicalbook.comresearchgate.net

Tautomeric Equilibria: A key area for computational investigation is the tautomeric equilibrium between the keto and enol forms of the β-diketone group. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of these tautomers in different solvent environments and their implications for the compound's reactivity and biological interactions. mdpi.comnih.gov

Reactivity and Mechanistic Studies: Computational modeling can provide valuable insights into the reaction mechanisms of this compound. For instance, understanding the protodemetalation of related metal-aryl complexes through computational studies can help in designing more stable organometallic compounds or predicting reaction pathways. nih.gov Furthermore, modeling the interactions with biological targets can aid in understanding its metabolic fate and potential physiological effects.

Computational MethodApplication to this compoundResearch Goal
Density Functional Theory (DFT) Predicting tautomeric equilibria, calculating spectroscopic properties, and modeling reaction mechanisms. mdpi.comnih.govresearchgate.netTo understand the fundamental reactivity and structural dynamics of the molecule.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulating enzyme-substrate interactions.To elucidate the mechanism of its biocatalytic synthesis or metabolic transformation.
Molecular Docking Predicting binding modes and affinities with biological targets. researchgate.netTo identify potential protein interactions and guide the design of bioactive analogues.

Design and Synthesis of this compound Analogues with Enhanced Biological Potentials

The structural scaffold of this compound offers numerous opportunities for the design and synthesis of analogues with tailored biological activities. The parent compound itself is a derivative of acetoacetanilide (B1666496), a class of compounds known for its diverse biological properties. wikipedia.orgnih.gov

Antitumor and Antimalarial Agents: Research has shown that derivatives of acetoacetanilide can be utilized in multicomponent reactions to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives exhibiting significant antitumor activities. nih.gov Similarly, the synthesis of novel 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives from acetoacetanilides has yielded potent antimalarial agents. researchgate.net By modifying the ethoxyphenyl ring or the oxobutanamide side chain of this compound, it is plausible to develop new compounds with enhanced efficacy against cancer cell lines or parasitic infections.

Other Therapeutic Areas: The versatility of the β-ketoamide and related β-ketothioamide frameworks suggests that analogues of this compound could be explored for a wide range of therapeutic applications. chim.it The synthesis of various heterocyclic compounds from these precursors opens the door to new chemical entities with potential anti-inflammatory, analgesic, or antimicrobial properties.

Analogue ClassSynthetic StrategyPotential Biological Activity
4H-Pyran and 1,4-Dihydropyridine Derivatives Multicomponent reactions with aromatic aldehydes and cyanomethylene reagents. nih.govAntitumor. nih.gov
Tetrahydropyrimidine Derivatives Multicomponent reactions involving acetoacetanilide precursors. researchgate.netAntimalarial. researchgate.net
Novel Heterocyclic Compounds Cyclization reactions of β-ketoamide or β-ketothioamide precursors. chim.itAnti-inflammatory, analgesic, antimicrobial.

Investigation of Metal-Ion Chelation Capabilities and Coordination Chemistry

The β-diketone functionality within this compound makes it a prime candidate for acting as a chelating ligand for a variety of metal ions. The coordination chemistry of β-diketones and β-ketoamides is a rich field with applications in catalysis and materials science. researchgate.netrsc.org

Coordination with Transition Metals and Lanthanides: The keto and potential enol forms of the β-diketone can coordinate with metal ions such as copper(II) and iron(III). rsc.org Studies on related β-ketoamides have shown that the amide carbonyl oxygen can also participate in coordination, leading to stable complexes. rsc.org The investigation of lanthanide complexes with β-diketonate ligands is particularly interesting due to their unique luminescent properties. nih.govnih.govias.ac.inresearchgate.net The synthesis and characterization of lanthanide complexes with this compound could lead to novel luminescent materials.

Redox-Active Ligand Behavior: The N,O-chelate that can be formed by this compound could potentially act as a redox non-innocent ligand, where the ligand itself can participate in redox processes. mdpi.com This property is highly sought after in the development of catalysts for a variety of chemical transformations.

Metal Ion ClassPotential Coordination ModesPotential Applications
Transition Metals (e.g., Cu²⁺, Fe³⁺) Chelation through the β-diketone oxygens and potentially the amide oxygen. rsc.orgCatalysis, development of novel magnetic materials. researchgate.net
Lanthanides (e.g., Eu³⁺, Tb³⁺) Formation of luminescent complexes through coordination with the β-diketonate moiety. nih.govresearchgate.netLuminescent probes, emissive materials for displays and lighting. researchgate.net
Group 4 Metals (e.g., Ti, Zr, Hf) Formation of complexes for polymerization catalysis. mdpi.comCatalysts for biodegradable polymer synthesis. mdpi.com

Integration into Supramolecular Chemistry and Materials Science (e.g., pillararene derivatization implications)

The functional groups present in this compound provide handles for its incorporation into larger supramolecular assemblies and advanced materials.

Pillararene Derivatization: Pillararenes, a class of macrocyclic host molecules, have gained significant attention for their host-guest properties. nih.gov The synthesis of functionalized pillararenes allows for the creation of intricate supramolecular structures with applications in sensing, drug delivery, and materials science. nih.govresearchgate.net The ethoxy group on the phenyl ring of this compound could be a starting point for derivatization and subsequent attachment to a pillararene scaffold. For instance, the synthesis of a monohydroxy-functionalized pillar researchgate.netarene has been demonstrated, providing a platform for further modification. nih.gov Derivatizing this compound to contain a complementary functional group would allow for its integration into such systems.

Self-Assembling Systems: The amphiphilic nature that could be imparted to derivatives of this compound raises the possibility of creating self-assembling systems. The synthesis of diacetylenic amphiphiles that form non-spherical morphologies has been reported, showcasing how molecular design can dictate supramolecular structure. arizona.edu By strategically modifying the structure of this compound, it may be possible to induce self-assembly into nanotubes, vesicles, or other ordered structures with potential applications in nanotechnology and biomaterials. nih.gov

Supramolecular SystemDerivatization StrategyPotential Application
Pillararene-Based Host-Guest Systems Functionalization of the ethoxy group for attachment to a pillararene macrocycle. nih.govnih.govMolecular recognition, sensing, controlled release systems. researchgate.net
Self-Assembling Amphiphiles Introduction of long alkyl chains or other amphiphilic moieties. arizona.eduNanostructured materials, drug delivery vehicles, templates for nanomaterial synthesis. arizona.edunih.gov
Functional Polymers Incorporation as a monomer or a pendant group in a polymer chain.Polymers with tunable optical, thermal, or metal-binding properties.

Q & A

Q. What are the optimal methods for synthesizing and crystallizing N-(4-Ethoxyphenyl)-3-oxobutanamide for structural analysis?

The compound is synthesized by slow cooling of a nearly saturated aqueous solution, yielding colorless lath-shaped crystals. Crystallographic analysis reveals an orthorhombic system (space group Pca2₁) with unit cell parameters a = 16.4113 Å, b = 4.9076 Å, c = 28.8889 Å, and Z = 8. This method ensures high-purity crystals suitable for X-ray diffraction studies .

Q. How is the crystal structure characterized, and what are its key features?

The crystal structure consists of two independent molecules in the asymmetric unit, differing slightly in the butanamide chain conformation. Key features include a keto tautomer form, twisted α-diketone moieties (O–Cα–C–O pseudo-torsion angles ~74.4° and ~83.9°), and intermolecular N–H···O hydrogen bonds forming antiparallel chains along the [010] direction. The hydrogen bond distances (N1–O1: 2.878 Å; N2–O4: 2.856 Å) stabilize the lattice .

Q. What analytical techniques confirm the compound's purity and structure?

X-ray diffraction (Bruker Kappa APEXII CCD) with CuKα radiation (λ = 1.54184 Å) is used for structural determination. Data refinement employs SADABS for absorption correction and least-squares methods (R = 0.058, wR = 0.156). Hydrogen atoms are located via difference maps and refined with mixed constraints .

Q. What are the known metabolic products of this compound in vivo?

In rabbits, ~62% of orally administered bucetin (a related analgesic) is metabolized into glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. These pathways involve oxidative O-de-ethylation, keto conversion, and β-decarboxylation .

Advanced Research Questions

Q. How does the keto tautomer influence reactivity and metabolic pathways?

The keto form stabilizes intermolecular hydrogen bonding, which may regulate enzymatic interactions during biotransformation. The twisted α-diketone geometry reduces planarity, potentially slowing electrophilic substitution reactions in biological systems. This structural feature is critical for its role as a metabolic intermediate of bucetin .

Q. What are the implications of conformational differences between the two molecules in the asymmetric unit?

The two independent molecules exhibit minor deviations (r.m.s. = 0.10 Å, max. = 0.30 Å at the butanamide chain). This flexibility suggests adaptability in enzyme-binding pockets, which could influence substrate specificity during metabolic steps like O-de-ethylation .

Q. How can contradictions in metabolic pathway data (e.g., order of O-de-ethylation vs. keto conversion) be resolved?

Isotopic labeling (e.g., ¹⁴C or ¹³C tracing) combined with in vitro enzymatic assays (e.g., liver microsomes) can delineate sequential steps. Shibasaki et al. (1968) demonstrated route dependency (oral vs. intravenous administration), highlighting the need for context-specific experimental designs .

Q. How does the β-diketone moiety influence metal-chelating potential?

The non-planar α-diketone allows for diverse coordination geometries with metal ions (e.g., Cu²⁺, Fe³⁺). This property is exploitable in designing chelation-based probes for studying oxidative stress or metalloenzyme interactions. Comparative studies with linear 1,3-diketones (e.g., acetylacetone) are recommended to assess selectivity .

Q. What safety protocols are essential for laboratory handling?

Use PPE (gloves, goggles, masks) to avoid skin/eye contact. Waste must be segregated and disposed via certified biohazard services to prevent environmental release. Inhalation risks necessitate fume hood use during synthesis .

Q. How do reaction conditions (e.g., ultrasonication vs. stirring) affect heterocyclization pathways?

Ultrasonication promotes cavitation, favoring benzoxazocine derivatives (e.g., compound 6c), while stirring under Yb(OTf)₃ catalysis yields dihydro-isoxazolopyridines (e.g., 5c). Solvent polarity and temperature gradients should be optimized to control product selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.